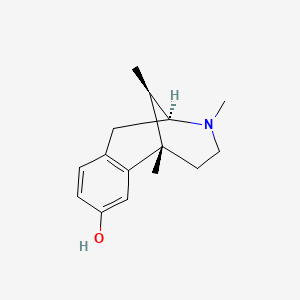
Latanoprostacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Latanoprostacid is a synthetic analog of prostaglandin F2 alpha, primarily used in the treatment of elevated intraocular pressure, such as in open-angle glaucoma and ocular hypertension . It is an active metabolite of latanoprost, which is a prodrug. This compound works by increasing the outflow of aqueous humor from the eye, thereby reducing intraocular pressure .
Preparation Methods
Synthetic Routes and Reaction Conditions
Latanoprostacid is synthesized through a multi-step process starting from prostaglandin F2 alpha. The key steps involve esterification, reduction, and hydrolysis reactions. The synthesis begins with the esterification of prostaglandin F2 alpha to form an isopropyl ester. This is followed by a reduction step to convert the ester into an alcohol. Finally, the alcohol undergoes hydrolysis to yield this compound .
Industrial Production Methods
In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving the use of advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the final product meets pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions
Latanoprostacid undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidized derivatives.
Reduction: It can be reduced to form alcohol derivatives.
Substitution: This compound can undergo substitution reactions, particularly at the hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.
Major Products
The major products formed from these reactions include various oxidized and reduced derivatives of this compound, as well as substituted analogs with different functional groups .
Scientific Research Applications
Latanoprostacid has a wide range of applications in scientific research:
Chemistry: It is used as a reference compound in the study of prostaglandin analogs and their chemical properties.
Biology: this compound is used in research on cellular signaling pathways and receptor interactions.
Medicine: It is extensively studied for its therapeutic effects in treating glaucoma and ocular hypertension.
Industry: This compound is used in the development of new ophthalmic drugs and formulations
Mechanism of Action
Latanoprostacid exerts its effects by binding to the prostaglandin F receptor in the ciliary muscle of the eye. This binding leads to the remodeling of the extracellular matrix, increasing the outflow of aqueous humor through the uveoscleral pathway. The increased outflow reduces intraocular pressure, which is beneficial in conditions like glaucoma .
Comparison with Similar Compounds
Similar Compounds
Latanoprostene bunod: A nitric oxide-donating prostaglandin analog that also increases aqueous outflow through both uveoscleral and trabecular pathways.
Netarsudil: A Rho kinase inhibitor that increases trabecular outflow and decreases aqueous production.
Uniqueness
Latanoprostacid is unique in its specific action on the prostaglandin F receptor, leading to targeted remodeling of the ciliary muscle’s extracellular matrix. This specific mechanism makes it highly effective in reducing intraocular pressure with minimal systemic side effects .
Properties
Molecular Formula |
C23H34O5 |
|---|---|
Molecular Weight |
390.5 g/mol |
IUPAC Name |
(E)-7-[3,5-dihydroxy-2-(3-hydroxy-5-phenylpentyl)cyclopentyl]hept-5-enoic acid |
InChI |
InChI=1S/C23H34O5/c24-18(13-12-17-8-4-3-5-9-17)14-15-20-19(21(25)16-22(20)26)10-6-1-2-7-11-23(27)28/h1,3-6,8-9,18-22,24-26H,2,7,10-16H2,(H,27,28)/b6-1+ |
InChI Key |
HNPFPERDNWXAGS-LZCJLJQNSA-N |
Isomeric SMILES |
C1C(C(C(C1O)C/C=C/CCCC(=O)O)CCC(CCC2=CC=CC=C2)O)O |
Canonical SMILES |
C1C(C(C(C1O)CC=CCCCC(=O)O)CCC(CCC2=CC=CC=C2)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![7-[2-[4-(4-Fluorophenoxy)-3-hydroxybut-1-enyl]-3,5-dihydroxycyclopentyl]hept-5-enoic acid](/img/structure/B10795309.png)


![Methyl [1-(octadecylcarbamoyloxy)-3-[4-(1,3-thiazol-3-ium-3-yl)butoxy]propan-2-yl] carbonate;iodide](/img/structure/B10795334.png)

![7-[3-(3-Hydroxy-4-phenylpent-1-enyl)-7-oxabicyclo[2.2.1]heptan-2-yl]hept-5-enoic acid](/img/structure/B10795344.png)



![(4aS,7aR,12bS)-4a,9-dihydroxy-3-methylspiro[1,2,4,5,7a,13-hexahydro-4,12-methanobenzofuro[3,2-e]isoquinoline-6,2'-1,3-dihydroindene]-7-one](/img/structure/B10795374.png)
![cyclo[DL-N(Me)Ala-DL-Tyr-DL-Trp-DL-Lys-DL-Val-DL-Phe]](/img/structure/B10795392.png)

